molecular formula C9H17ClO4S B13641937 5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride

5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride

Cat. No.: B13641937
M. Wt: 256.75 g/mol
InChI Key: XPSOMPPMPOJAFU-UHFFFAOYSA-N
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Description

5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO4S and a molecular weight of 256.75 g/mol . It is known for its unique structure, which includes a tetrahydrofuran ring and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with a suitable sulfonyl chloride precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of new compounds. The tetrahydrofuran ring provides stability and enhances the solubility of the compound in various solvents .

Comparison with Similar Compounds

Similar Compounds

  • 5-((Tetrahydrofuran-2-yl)oxy)pentane-1-sulfonyl chloride
  • 5-((Tetrahydrofuran-4-yl)oxy)pentane-1-sulfonyl chloride
  • 5-((Tetrahydropyran-3-yl)oxy)pentane-1-sulfonyl chloride

Uniqueness

5-((Tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride is unique due to the position of the tetrahydrofuran ring, which influences its reactivity and stability. The specific arrangement of atoms in this compound allows for distinct chemical behavior compared to its analogs .

Properties

Molecular Formula

C9H17ClO4S

Molecular Weight

256.75 g/mol

IUPAC Name

5-(oxolan-3-yloxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO4S/c10-15(11,12)7-3-1-2-5-14-9-4-6-13-8-9/h9H,1-8H2

InChI Key

XPSOMPPMPOJAFU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCCCCCS(=O)(=O)Cl

Origin of Product

United States

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